3-Amino-1-fluorocyclobutane-1-carboxylic acid 3-Amino-1-fluorocyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1427379-62-1
VCID: VC5908980
InChI: InChI=1S/C5H8FNO2/c6-5(4(8)9)1-3(7)2-5/h3H,1-2,7H2,(H,8,9)
SMILES: C1C(CC1(C(=O)O)F)N
Molecular Formula: C5H8FNO2
Molecular Weight: 133.122

3-Amino-1-fluorocyclobutane-1-carboxylic acid

CAS No.: 1427379-62-1

Cat. No.: VC5908980

Molecular Formula: C5H8FNO2

Molecular Weight: 133.122

* For research use only. Not for human or veterinary use.

3-Amino-1-fluorocyclobutane-1-carboxylic acid - 1427379-62-1

Specification

CAS No. 1427379-62-1
Molecular Formula C5H8FNO2
Molecular Weight 133.122
IUPAC Name 3-amino-1-fluorocyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C5H8FNO2/c6-5(4(8)9)1-3(7)2-5/h3H,1-2,7H2,(H,8,9)
Standard InChI Key PJHKKSNWPVAREA-UHFFFAOYSA-N
SMILES C1C(CC1(C(=O)O)F)N

Introduction

Chemical Structure and Nomenclature

The compound 3-amino-1-fluorocyclobutane-1-carboxylic acid features a cyclobutane ring substituted with three distinct functional groups: a fluorine atom at position 1, an amino group at position 3, and a carboxylic acid moiety also at position 1. This arrangement creates a sterically strained system with unique electronic properties due to the electronegativity of fluorine and the zwitterionic potential of the amino and carboxylic acid groups.

Key structural attributes include:

  • Molecular formula: C5H7FNO2\text{C}_5\text{H}_7\text{FNO}_2

  • Molecular weight: 132.11 g/mol (calculated)

  • IUPAC name: 3-Amino-1-fluorocyclobutane-1-carboxylic acid

Comparisons to the structurally similar 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) reveal differences in transporter affinity and metabolic stability, which are critical for biological applications .

Synthesis and Production Methods

Radiochemical Synthesis (Analogous to FACBC)

The synthesis of fluorinated cyclobutane amino acids often involves nucleophilic fluorination strategies. For FACBC, Shoup et al. (1999) developed a no-carrier-added (NCA) method using 18F^{18}\text{F}-fluoride, achieving high specific activity (>37 GBq/μmol) . A similar approach could theoretically apply to 3-amino-1-fluorocyclobutane-1-carboxylic acid:

  • Precursor preparation: A cyclobutane derivative with leaving groups (e.g., tosylate) at position 1.

  • Fluorination: Reaction with 18F^{18}\text{F}- or 19F^{19}\text{F}-fluoride under anhydrous conditions.

  • Amino group introduction: Via Gabriel synthesis or reductive amination.

Non-Radioactive Synthesis

Non-radioactive routes may employ:

  • Friedel-Crafts alkylation to construct the cyclobutane ring.

  • Enantioselective catalysis to control stereochemistry, critical for biological activity .

Physicochemical Properties

While direct data for 3-amino-1-fluorocyclobutane-1-carboxylic acid are unavailable, properties can be inferred from related compounds:

Property3-Amino-1-fluorocyclobutane-1-carboxylic acid (Predicted)trans-3-Fluorocyclobutane-1-carboxylic acid FACBC
Density (g/cm³)1.4–1.61.3±0.11.2–1.3
Boiling Point (°C)220–240215.4±33.0N/A
LogP-1.2 to -0.50.24-0.8
Water SolubilityHigh (due to zwitterionic nature)ModerateLow

The amino and carboxylic acid groups enhance water solubility compared to non-zwitterionic analogs like trans-3-fluorocyclobutane-1-carboxylic acid .

Biological Activity and Applications

Pharmacokinetic Profile

  • Blood clearance: Rapid (t₁/₂α = 5–8 min in rats) .

  • Hepatic metabolism: Minimal, with >90% excreted unchanged .

Comparative Analysis with Related Compounds

vs. 1-Amino-3-fluorocyclobutane-1-carboxylic Acid (FACBC)

  • Structural differences: Fluorine and amino group positions alter dipole moments and transporter affinity.

  • Biodistribution: FACBC shows preferential pancreatic uptake (SUVmax = 4.2) , whereas 3-amino-1-fluoro derivatives may exhibit enhanced blood-brain barrier penetration due to reduced polarity.

vs. trans-3-Fluorocyclobutane-1-carboxylic Acid

  • Functional groups: The absence of an amino group in the trans-3-fluoro analog reduces zwitterionic character, decreasing water solubility .

  • Applications: Primarily used as a building block in organic synthesis, unlike the bioactive amino acid derivatives .

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